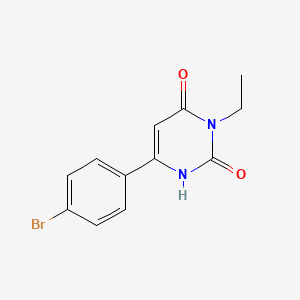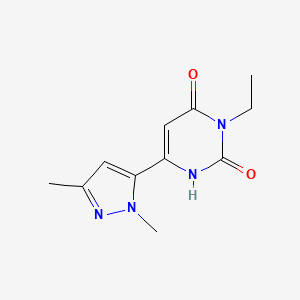
2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine
概要
説明
科学的研究の応用
Synthesis and Characterization
The compound 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine is a key intermediate in the synthesis and characterization of various stable betainic pyrimidinaminides and related derivatives. These compounds are formed through nucleophilic substitution reactions under specific conditions, leading to the creation of heteroarenium salts or bis-substituted pyrimidin-4-aminides, which have potential applications in medicinal chemistry due to their unique structural and electronic properties (Schmidt, 2002).
Catalytic Applications
It has been utilized in the synthesis of bis(pyrimidine)-based palladium catalysts, showcasing the versatility of pyrimidine derivatives in catalyzing various coupling reactions, such as Heck, Suzuki, Sonogashira-Hagihara couplings, and amination reactions. These catalysts demonstrate significant potential in enhancing the efficiency and selectivity of organic synthesis processes (Buchmeiser, Schareina, Kempe, & Wurst, 2001).
Antioxidant Agents
Research into 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, synthesized from reactions involving pyrimidine intermediates, has highlighted their potent antioxidant properties. These findings could lead to the development of new antioxidant agents, contributing to the prevention or treatment of oxidative stress-related diseases (Vartale, Halikar, Pawar, & Tawde, 2016).
Material Science Applications
In material science, derivatives of this compound have been incorporated into the synthesis of highly soluble fluorinated polyimides. These polyimides, derived from asymmetric bis(ether amine) monomers, exhibit desirable properties such as low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for advanced electronic and aerospace applications (Chung, Lee, Lin, & Hsiao, 2009).
Antibacterial Activity
The structural flexibility of pyrimidine derivatives has also been exploited in synthesizing new classes of antibacterial agents. For instance, the synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines has shown promising antibacterial activity, suggesting potential applications in developing novel antimicrobial therapies (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam-manesh, 2016).
Safety and Hazards
The compound “2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine” is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用機序
Mode of Action
It’s known that similar compounds can act as atp-competitive inhibitors, suggesting that 2-chloro-n,n-diisobutylpyrimidin-4-amine might interact with its targets in a similar manner .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Chloro-N,N-diisobutylpyrimidin-4-amine interacts with its targets and exerts its effects .
生化学分析
Biochemical Properties
2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or activating their catalytic functions. Additionally, this compound may bind to specific proteins, altering their conformation and affecting their interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This compound can also affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in altered levels of specific mRNAs and proteins. Furthermore, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, preventing substrate binding or catalysis. Alternatively, it may activate enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound may lead to cumulative effects on cellular function. For example, prolonged treatment with this compound may result in sustained changes in gene expression or metabolic activity, potentially leading to altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function, while higher doses may lead to more pronounced changes. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular toxicity or organ damage. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in pyrimidine metabolism. For instance, it may inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition can lead to altered levels of pyrimidine metabolites and affect cellular nucleotide pools. Additionally, this compound may influence metabolic flux by modulating the activity of other metabolic enzymes, resulting in changes in metabolite levels and metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by organic anion transporters or bind to intracellular proteins that mediate its localization. The distribution of this compound within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. This compound may be targeted to specific compartments or organelles within cells, where it exerts its effects. For instance, it may localize to the nucleus and interact with transcription factors or chromatin-modifying enzymes, influencing gene expression. Alternatively, it may be targeted to the mitochondria and affect mitochondrial function or metabolism. The subcellular localization of this compound can be regulated by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-9(2)7-16(8-10(3)4)11-5-6-14-12(13)15-11/h5-6,9-10H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWSRNPEBXHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)

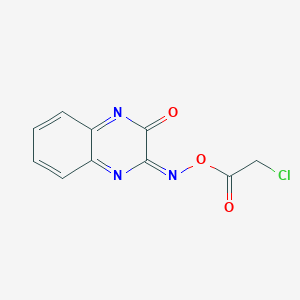
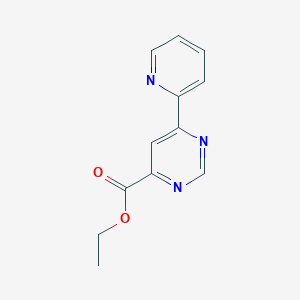


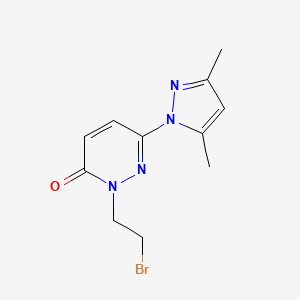
![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
